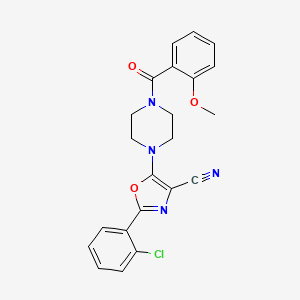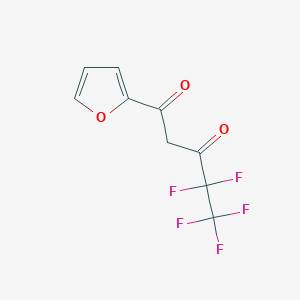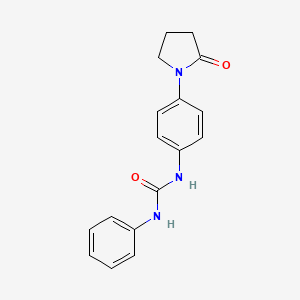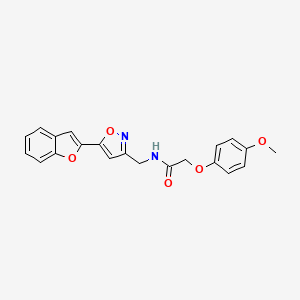![molecular formula C15H15N3O4S B2628364 N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide CAS No. 955223-78-6](/img/structure/B2628364.png)
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a phenyl group, and a pyridine sulfonamide moiety
Wirkmechanismus
Target of Action
The primary target of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa is a particularly promising target for antithrombotic therapy .
Mode of Action
This compound acts as a highly potent and selective inhibitor of FXa . The compound interacts with the neutral ligand chlorothiophene in the S1 subsite of FXa, which allows for high potency .
Biochemical Pathways
The inhibition of FXa by this compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation .
Pharmacokinetics
The interaction of this compound with the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency . The compound is orally active , and its pharmacokinetic properties are influenced by its interaction with human serum albumin (HSA), the most abundant protein in blood plasma .
Result of Action
The result of the action of this compound is the reduction of blood clot formation. By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin, a protein that forms a meshwork for blood clots .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with HSA can be affected by changes in the physiological environment, such as pH and temperature
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach starts with the formation of the oxazolidinone ring through the cyclization of an amino alcohol with a carbonyl compound. The phenyl group is introduced via a Friedel-Crafts acylation reaction. The final step involves the sulfonation of the pyridine ring, followed by the coupling of the sulfonamide group to the oxazolidinone intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-2-sulfonamide
- N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-4-sulfonamide
Uniqueness
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide is unique due to the specific positioning of the sulfonamide group on the pyridine ring, which can influence its binding affinity and specificity towards molecular targets. This positional isomerism can result in different biological activities and applications compared to its analogs .
Eigenschaften
IUPAC Name |
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c19-15-18(12-5-2-1-3-6-12)11-13(22-15)9-17-23(20,21)14-7-4-8-16-10-14/h1-8,10,13,17H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWWBZWLKBAEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)CNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2628284.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2628286.png)

![(4Z)-4-[2-(2,4-dichlorophenoxy)-1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2628288.png)
![N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B2628289.png)

![4-[(4-bromo-3-methyl-1H-pyrazol-5-yl)methyl]morpholine](/img/structure/B2628293.png)
![4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide hydrochloride](/img/structure/B2628295.png)
![3-Amino-N-[[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride](/img/structure/B2628296.png)
![N-butyl-2-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2628299.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2628302.png)

